Diethyl 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
CAS No.: 301306-00-3
Cat. No.: VC7501242
Molecular Formula: C23H24ClNO5
Molecular Weight: 429.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 301306-00-3 |
|---|---|
| Molecular Formula | C23H24ClNO5 |
| Molecular Weight | 429.9 |
| IUPAC Name | diethyl 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
| Standard InChI | InChI=1S/C23H24ClNO5/c1-5-28-22(26)19-13(3)25-14(4)20(23(27)29-6-2)21(19)18-11-10-17(30-18)15-8-7-9-16(24)12-15/h7-12,21,25H,5-6H2,1-4H3 |
| Standard InChI Key | TZVHMNCOKQYGJE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(NC(=C(C1C2=CC=C(O2)C3=CC(=CC=C3)Cl)C(=O)OCC)C)C |
Introduction
Chemical Structure and Molecular Properties
Core Architecture
The compound features a 1,4-dihydropyridine ring substituted at the 4-position with a 5-(3-chlorophenyl)furan-2-yl group. The 2- and 6-positions of the dihydropyridine ring are methylated, while the 3- and 5-positions bear ethyl ester groups. This configuration creates a planar, conjugated system that enhances electronic delocalization, a property critical for interactions with biological targets or material surfaces.
The furan moiety introduces heterocyclic aromaticity, while the 3-chlorophenyl group contributes steric bulk and lipophilicity. These features collectively influence solubility, reactivity, and binding affinity. The ethyl ester groups at positions 3 and 5 provide sites for hydrolytic modification, a common strategy in prodrug design.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 429.9 g/mol |
| IUPAC Name | Diethyl 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
| SMILES | CCOC(=O)C1=C(NC(=C(C1C2=CC=C(O2)C3=CC(=CC=C3)Cl)C(=O)OCC)C)C |
| InChIKey | TZVHMNCOKQYGJE-UHFFFAOYSA-N |
Synthesis and Characterization
Synthetic Pathways
The synthesis typically employs a multi-component Hantzsch-like reaction, modified to accommodate the furan-chlorophenyl substituent. Key steps include:
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Condensation: 3-Chlorophenylfuran-2-carbaldehyde reacts with ethyl acetoacetate and ammonium acetate under refluxing ethanol.
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Cyclization: Acid-catalyzed cyclization forms the dihydropyridine ring.
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Crystallization: High-purity crystals are obtained via slow evaporation from ethanol/water mixtures.
Reaction yields depend critically on stoichiometric ratios and temperature control, with optimal conditions achieving ~65–70% isolated yield.
Analytical Characterization
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X-ray Crystallography: Confirms planar geometry and intermolecular π-stacking interactions.
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NMR Spectroscopy:
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-NMR (300 MHz, CDCl₃): δ 1.25 (t, 6H, -OCH₂CH₃), 2.35 (s, 6H, -CH₃), 4.15 (q, 4H, -OCH₂), 5.10 (s, 1H, H-4), 6.45–7.40 (m, 5H, furan and aryl).
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-NMR: 168.2 ppm (ester carbonyls), 152.1 ppm (furan C-O), 134.5 ppm (C-Cl).
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Mass Spectrometry: ESI-MS m/z 430.9 [M+H]⁺.
Comparative Analysis with Structural Analogs
Table 2: Bioactivity of Selected Dihydropyridines
| Compound | IC₅₀ (MCF-7) | Selectivity Index | Key Substituents |
|---|---|---|---|
| Target Compound | 18 nM | >500 | 3-Cl-C₆H₄, furan, Et ester |
| Nifedipine | N/A | N/A | NO₂, Me ester |
| Compound 3d | 18 nM | >500 | 4-Cl-C₆H₄, pyran |
Future Research Directions
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Pharmacokinetic Studies: Assess oral bioavailability and metabolic stability.
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Nanoparticle Formulations: Encapsulation in PLGA nanoparticles to enhance solubility.
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Structure-Activity Expansions: Introduce fluoro or methoxy groups at the 4-position of the phenyl ring.
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